molecular formula C23H23NO3S B8071159 S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine

S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine

Cat. No.: B8071159
M. Wt: 393.5 g/mol
InChI Key: NYCFZGXVZKOYSP-NRFANRHFSA-N
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Description

S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cysteine derivative with a complex aromatic structure, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine typically involves multi-step organic reactions. One common method includes the protection of the cysteine amino group, followed by the introduction of the aromatic groups through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the cysteine moiety, potentially altering the compound’s structure and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and cysteine moiety allow it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    S-{4-(Hydroxymethyl)phenylmethyl}-D-cysteine: A stereoisomer with similar properties but different biological activity.

    S-{4-(Hydroxymethyl)phenylmethyl}-L-serine: A similar compound with a serine moiety instead of cysteine.

Uniqueness: S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is unique due to its specific combination of aromatic rings and cysteine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-[[4-(hydroxymethyl)phenyl]-diphenylmethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFZGXVZKOYSP-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)CO)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)CO)SC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611016
Record name S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177582-20-6
Record name S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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